molecular formula C9H8N2O2 B1432684 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1315362-15-2

7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No. B1432684
M. Wt: 176.17 g/mol
InChI Key: UFVHWQHXTRQQEN-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is a chemical compound with the CAS Number: 1315362-15-2 . It has a molecular weight of 176.17 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC Name for this compound is 7-methylimidazo[1,5-a]pyridine-1-carboxylic acid . The InChI Code is 1S/C9H8N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h2-5H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is a powder at room temperature .

Scientific Research Applications

Synthesis and Medicinal Properties

  • Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of various heterocyclic compounds like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which are structurally related to 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid. These compounds have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, showcasing their potential in medicinal chemistry (Abignente et al., 1982).

  • Antiinflammatory Activity : Derivatives like 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides have been synthesized and tested for their antiinflammatory and analgesic activities. This research highlights the relevance of such compounds in developing new anti-inflammatory drugs (Di Chiacchio et al., 1998).

Structural Studies and Chemical Properties

  • Supramolecular Aggregation : Structural modifications in related compounds like thiazolo[3, 2-a]pyrimidines have been studied. These studies provide insights into the conformational features and intermolecular interaction patterns of such compounds, which are crucial for understanding the chemical behavior of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid (Nagarajaiah & Begum, 2014).

  • Fluorescent Properties : Research on derivatives of imidazo[1,2-a]pyridine has revealed notable fluorescent properties. This suggests potential applications in areas like sensor development and materials science. The fluorescent properties of these compounds can provide a basis for understanding similar properties in 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid (Tomoda et al., 1999).

Applications in Organic Synthesis

  • Organic Synthesis Techniques : The synthesis of imidazo[1,2-a]pyridines, including methods like "water-mediated" hydroamination and silver-catalyzed aminooxygenation, has been reported. These synthesis techniques are relevant for the creation of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid and its derivatives (Mohan et al., 2013).

properties

IUPAC Name

7-methylimidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVHWQHXTRQQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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